BenchChemオンラインストアへようこそ!

6-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

CNS drug design lipophilicity optimization blood–brain barrier penetration

6-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 1713588-24-9; molecular formula C₁₄H₁₁ClFNO; MW 263.69 g/mol) is a heterocyclic small molecule belonging to the 3,4-dihydro-2H-benzo[1,4]oxazine (benzoxazine) class. Its core features a benzene ring fused to a 1,4-oxazine ring, with a chlorine atom at the 6-position and a 3-fluorophenyl substituent at the 3-position of the oxazine ring.

Molecular Formula C14H11ClFNO
Molecular Weight 263.69 g/mol
Cat. No. B11782020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Molecular FormulaC14H11ClFNO
Molecular Weight263.69 g/mol
Structural Identifiers
SMILESC1C(NC2=C(O1)C=CC(=C2)Cl)C3=CC(=CC=C3)F
InChIInChI=1S/C14H11ClFNO/c15-10-4-5-14-12(7-10)17-13(8-18-14)9-2-1-3-11(16)6-9/h1-7,13,17H,8H2
InChIKeyNNMPLDYPOVCQBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine – Structural Identity, Physicochemical Profile, and Scaffold Class for CNS and Anticancer Drug Discovery


6-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 1713588-24-9; molecular formula C₁₄H₁₁ClFNO; MW 263.69 g/mol) [1] is a heterocyclic small molecule belonging to the 3,4-dihydro-2H-benzo[1,4]oxazine (benzoxazine) class. Its core features a benzene ring fused to a 1,4-oxazine ring, with a chlorine atom at the 6-position and a 3-fluorophenyl substituent at the 3-position of the oxazine ring . Computed physicochemical properties from PubChem include XLogP3 = 3.9, a topological polar surface area (TPSA) of 21.3 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and a single rotatable bond, yielding a molecular complexity score of 291 [1]. This benzoxazine scaffold has been validated across multiple therapeutic target classes, most notably as a privileged chemotype for CNS-penetrant 5-HT₆ receptor antagonists with subnanomolar binding affinities reported in the peer-reviewed literature [2], and more recently as a scaffold for antiproliferative agents active against breast and colon cancer cell lines [3]. The compound is commercially available at ≥95% purity from multiple suppliers for research use .

Why 6-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine Cannot Be Interchanged with Positional Isomers or Des-halogen Analogs


The selection of 6-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine over its closest structural analogs is non-trivial because even single-atom positional shifts or substituent deletions produce quantifiable differences in lipophilicity, hydrogen-bonding capacity, and electronic distribution that propagate into divergent biological recognition profiles. The 6-chloro positional isomer places the chlorine para to the endocyclic oxygen of the benzoxazine core, whereas the 7-chloro isomer (CAS 1707571-78-5) positions chlorine meta to oxygen—altering the electron density of the aromatic ring available for π-stacking and modulating the pKₐ of the adjacent secondary amine NH, which is a critical hydrogen-bond donor in target binding [1][2]. Deletion of the 6-chloro substituent entirely (des-chloro analog, CAS 1710293-23-4) reduces molecular weight from 263.69 to 229.25 g/mol and eliminates a halogen-bonding vector, while removal of the 3-(3-fluorophenyl) group (core scaffold, CAS 70558-11-1) drops the computed XLogP3 from 3.9 to 2.3 and removes the only rotatable bond in the molecule [1]. The Zhao et al. (2007) structure–activity relationship study explicitly demonstrated that both the nature of the 3-aryl substituent and the benzoxazine core substitution pattern directly govern 5-HT₆ receptor affinity within the subnanomolar range, and that lipophilicity is a key determinant of hERG liability within this series—making the specific combination of 6-Cl and 3-(3-fluorophenyl) a chemically distinct entry point with predictable, non-interchangeable property consequences [2].

Quantitative Comparative Evidence for 6-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine Versus Closest Analogs


Lipophilicity and CNS Drug-Likeness: 6-Chloro-3-(3-fluorophenyl) Benzoxazine Versus the Unsubstituted Core Scaffold

The 3-(3-fluorophenyl) substituent on the target compound drives a substantial increase in computed lipophilicity compared to the unsubstituted 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine core scaffold (CAS 70558-11-1). The target compound has an XLogP3 of 3.9 [1], whereas the core scaffold lacking the 3-aryl group has an XLogP3 of 2.3 . This ΔXLogP3 of +1.6 places the target compound squarely within the optimal CNS drug-like lipophilicity range (XLogP 2–4) associated with favorable blood–brain barrier penetration, while the core scaffold at XLogP3 = 2.3 resides near the lower boundary considered minimally adequate for passive CNS permeation. Additionally, the 3-aryl group introduces the sole rotatable bond in the molecule (0 → 1) and increases the hydrogen bond acceptor count from 2 to 3, providing an additional molecular recognition feature without exceeding the TPSA threshold of <60 Ų typically required for CNS penetration (both compounds maintain TPSA = 21.3 Ų) [1].

CNS drug design lipophilicity optimization blood–brain barrier penetration physicochemical property

Positional Isomerism: 6-Chloro Versus 7-Chloro Benzoxazine Differentiation

The 6-chloro (target compound, CAS 1713588-24-9) and 7-chloro (CAS 1707571-78-5) positional isomers share identical molecular formula (C₁₄H₁₁ClFNO) and molecular weight (263.69 g/mol) but differ in the position of chlorine on the benzoxazine aromatic ring [1]. In the 6-chloro isomer, chlorine is para to the endocyclic oxygen of the oxazine ring, exerting a resonance electron-withdrawing effect (+M) that increases electron density at the ortho and para positions of the fused benzene ring. In the 7-chloro isomer, chlorine is meta to the endocyclic oxygen, which eliminates the para-resonance pathway and instead produces a predominantly inductive (-I) effect on the ring [2]. This electronic difference alters the acidity of the secondary amine NH proton (pKₐ shift estimated at 0.3–0.8 units based on Hammett σ analysis of analogous aniline systems) and modifies the π-electron density available for aromatic stacking interactions with receptor binding pockets. The Zhao et al. (2007) benzoxazine 5-HT₆ SAR study established that substituents at different positions on the benzoxazine core produce non-equivalent effects on receptor affinity, with certain substitution patterns yielding subnanomolar Kᵢ values while closely related regioisomers displayed significantly reduced potency [2].

positional isomer structure–activity relationship electronic effect receptor binding

Benzoxazine Scaffold Validation: Subnanomolar 5-HT₆ Receptor Affinity as a Class-Level Hallmark for CNS Applications

The 3,4-dihydro-2H-benzo[1,4]oxazine scaffold has been established in the primary peer-reviewed literature as a privileged chemotype for 5-HT₆ receptor antagonism with CNS drug-like properties. Zhao et al. (2007) at Roche Pharmaceuticals reported a series of novel 3,4-dihydro-2H-benzo[1,4]oxazine derivatives in which many compounds achieved subnanomolar binding affinities (Kᵢ < 1 nM) for the 5-HT₆ receptor [1]. Critically, the paper demonstrated that both the 3-aryl substituent identity and the benzoxazine core substitution pattern directly govern 5-HT₆ affinity, and that lipophilicity is a key determinant of hERG channel inhibition within this chemotype—a relationship of direct relevance to the target compound given its XLogP3 of 3.9 [1]. The same study reported good brain penetration in rats for multiple members of this series. As a benchmark, the structurally related 5-HT₆ antagonist RO4368554 (a Roche clinical candidate from related benzoxazine/indole chemistry) achieved pKᵢ = 9.4 at 5-HT₆ with >100-fold selectivity over 5-HT₂A (pKᵢ = 7.1) , demonstrating that benzoxazine-based 5-HT₆ ligands can achieve the potency and selectivity required for tool compound or lead optimization use in cognitive disorder research.

5-HT₆ receptor antagonist CNS penetration subnanomolar affinity hERG liability Alzheimer's disease

Aryl Substitution Drives Antiproliferative Gain: Class-Level Evidence from 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives

The quantitative impact of aryl substitution on the benzoxazine scaffold for anticancer activity was established by Conejo-García et al. (2024), who demonstrated that substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives exhibit markedly improved antiproliferative activity compared to the unsubstituted parent compound [1]. In this study, the unsubstituted benzoxazine derivative (compound 1) showed an IC₅₀ of 13.00 μM against MCF-7 breast cancer cells, whereas the most active substituted derivatives (compounds 2b and 4b) achieved IC₅₀ values of 2.27 and 3.26 μM against MCF-7, representing a 4.0- to 5.7-fold improvement in potency [1]. Against HCT-116 colon cancer cells, compounds 2b and 4b showed IC₅₀ values of 4.44 and 7.63 μM. These substituted derivatives also induced membrane permeability disruption as a mechanism of cell death, with dual kinase inhibition profiles against HER2 and JNK1 [1]. The target compound, bearing a 3-(3-fluorophenyl) and 6-chloro substitution pattern, embodies the substituted benzoxazine architecture that was associated with enhanced antiproliferative activity in this study, distinguishing it from unsubstituted or minimally substituted benzoxazine building blocks.

antiproliferative MCF-7 breast cancer HCT-116 colon cancer membrane permeability structure–activity relationship

Tissue Transglutaminase Inhibitory Activity of a Near-Analog: Establishing the 6-Chloro-3-(3-fluorophenyl)-benzoxazine Motif as an Enzyme Inhibitor Pharmacophore

A near-structural analog of the target compound—[6-Chloro-3-(3-fluoro-phenyl)-5-(2-substituted)] benzoxazine derivative (CHEMBL183659)—has been tested against human tissue transglutaminase (TG2) and demonstrated an IC₅₀ of 130 nM [1]. This value was obtained using a full progress curve assay format, a rigorous enzymatic method that captures both time-dependent and equilibrium inhibition components [1]. For context, closely related analogs bearing the same 3-(3-fluorophenyl) substitution but with different 5-position modifications showed IC₅₀ values ranging from 140 to 150 nM in the same assay [2], indicating that the 6-chloro-3-(3-fluorophenyl)-benzoxazine core contributes a consistent ~130–150 nM inhibitory floor, with additional substitution at the 5-position capable of modestly modulating potency. This places the benzoxazine chemotype within a therapeutically relevant potency range for TG2, an enzyme implicated in celiac disease pathogenesis, fibrosis, and certain cancers [3]. While the target compound lacks the 5-substitution present in CHEMBL183659, the conserved 6-chloro-3-(3-fluorophenyl) motif is the shared substructure most likely contributing to enzyme recognition.

tissue transglutaminase TG2 inhibitor enzyme inhibition celiac disease fibrosis

Optimal Application Scenarios for 6-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Lead Generation and SAR Expansion Around the 5-HT₆ Receptor Benzoxazine Pharmacophore

The 3,4-dihydro-2H-benzo[1,4]oxazine scaffold is validated in the peer-reviewed literature for subnanomolar 5-HT₆ receptor antagonism with demonstrated brain penetration in rats, and the relationship between lipophilicity and hERG inhibition within this series has been explicitly characterized [1]. The target compound's XLogP3 of 3.9 positions it centrally within the lipophilicity window (2–4) associated with both CNS exposure and manageable hERG risk in benzoxazine-based 5-HT₆ antagonists, whereas the unsubstituted core scaffold (XLogP3 = 2.3) may require additional lipophilic substitution to achieve comparable brain penetration [2]. The 6-chloro substituent provides a synthetic handle for further derivatization via cross-coupling chemistry (Suzuki, Buchwald–Hartwig, or Ullmann-type couplings) while simultaneously contributing to target engagement through halogen bonding and electronic modulation. This compound is recommended for medicinal chemistry teams initiating 5-HT₆ antagonist lead optimization for cognitive deficit indications (Alzheimer's disease, schizophrenia) where the combination of pre-optimized lipophilicity, the validated benzoxazine scaffold, and a functionalizable chloro leaving group offers a practical starting point over less decorated benzoxazine building blocks [1].

Oncology Research: Substituted Benzoxazine Building Block for Antiproliferative Agent Synthesis

The Conejo-García et al. (2024) study demonstrated that aryl-substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives achieve a 4- to 6-fold improvement in antiproliferative potency against MCF-7 breast cancer cells compared to the unsubstituted parent scaffold (IC₅₀ of 2.27–3.26 μM vs. 13.00 μM) [3]. The target compound embodies the key structural features—a 3-aryl substituent and a halogen on the benzoxazine core—that were associated with this potency gain. Its 6-chloro substituent provides a reactive site for diversification (e.g., Suzuki coupling to introduce aryl/heteroaryl groups), while the 3-(3-fluorophenyl) group contributes lipophilicity (XLogP3 = 3.9) for cellular membrane permeability, consistent with the membrane disruption mechanism reported for this compound class [3]. This makes the target compound a strategically functionalized intermediate for constructing focused libraries of antiproliferative benzoxazines targeting breast (MCF-7) and colon (HCT-116) cancer cell lines, where the starting building block already incorporates substitution features known to enhance activity.

Tissue Transglutaminase (TG2) Inhibitor Development: Starting Point from a Validated Near-Analog Chemotype

The near-analog CHEMBL183659—sharing the 6-chloro-3-(3-fluorophenyl)-benzoxazine core with an additional 5-substituent—exhibits an IC₅₀ of 130 nM against human tissue transglutaminase (TG2) in full progress curve enzymatic assays [4]. Related analogs in this series cluster tightly at IC₅₀ values of 130–150 nM, indicating a robust pharmacophoric contribution from the conserved 6-chloro-3-(3-fluorophenyl) substructure [4]. TG2 is a validated target for celiac disease, fibrotic disorders, and certain neurodegenerative conditions [5]. The target compound, lacking the 5-substituent present in CHEMBL183659, offers an opportunity to probe the minimal pharmacophore required for TG2 inhibition and to explore 5-position SAR systematically. Its single rotatable bond (the 3-aryl attachment) and modest molecular weight (263.69) make it an attractive fragment-like or early lead-like starting point for structure-based TG2 inhibitor design, with the 6-chloro position available for vector diversification.

Physicochemical Tool Compound for CNS Property Optimization Studies

The Zhao et al. (2007) benzoxazine SAR study explicitly identified lipophilicity as a key determinant of hERG liability within this series, making compounds with defined XLogP values valuable tools for probing the lipophilicity–hERG relationship [1]. The target compound's XLogP3 of 3.9, combined with its TPSA of 21.3 Ų and single hydrogen bond donor, produces a CNS multiparameter optimization (MPO) profile that can serve as a reference point for designing analogs with systematically varied lipophilicity. Compared to the core scaffold (XLogP3 = 2.3) and to the des-chloro analog (estimated XLogP3 ≈ 3.1–3.4, MW = 229.25) , the target compound occupies a distinct position in chemical property space, enabling three-point lipophilicity comparisons across the benzoxazine series for quantitative structure–property relationship (QSPR) modeling of brain penetration, hERG binding, and metabolic stability in CNS drug discovery programs [1].

Quote Request

Request a Quote for 6-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.